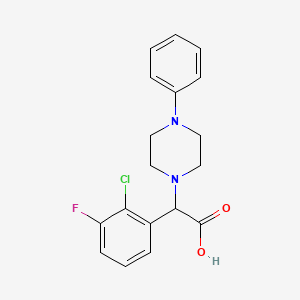

2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid

Description

2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid is a synthetically derived compound featuring a substituted phenyl ring and a piperazine-acetic acid scaffold. The phenyl ring contains both chloro (-Cl) and fluoro (-F) substituents at the 2- and 3-positions, respectively, which confer unique electronic and steric properties.

Properties

IUPAC Name |

2-(2-chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c19-16-14(7-4-8-15(16)20)17(18(23)24)22-11-9-21(10-12-22)13-5-2-1-3-6-13/h1-8,17H,9-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMHWNLSTPMGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(C3=C(C(=CC=C3)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chlorofluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a phenyl ring to obtain the 2-chloro-3-fluorophenyl intermediate.

Piperazine Derivatization: The intermediate is then reacted with piperazine to introduce the piperazine moiety.

Acetic Acid Functionalization: Finally, the acetic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The chlorofluorophenyl group can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Receptors: Interact with specific receptors on cell surfaces, leading to downstream signaling effects.

Inhibit Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.

Modulate Ion Channels: Influence the function of ion channels, altering cellular ion balance.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Compounds :

2-(3-Chloro-2-fluorophenyl)acetic acid (CAS 261762-96-3, similarity score: 0.95) Structure: Lacks the piperazine-phenyl group but shares the 3-chloro-2-fluoro substitution pattern on the phenyl ring.

2-(4-Fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid (CAS 1439904-43-4) Structure: Features separate 4-fluorophenyl and 3-chlorophenyl groups on the acetic acid and piperazine, respectively.

Table 1: Substituent Positions and Molecular Properties

| Compound Name | Phenyl Substituents | Piperazine Substituent | Molecular Weight | CAS Number |

|---|---|---|---|---|

| Target Compound | 2-Cl, 3-F | 4-phenyl | ~365.8* | - |

| 2-(3-Chloro-2-fluorophenyl)acetic acid | 3-Cl, 2-F | None | 188.59 | 261762-96-3 |

| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid | 4-F (acetic acid), 3-Cl (piperazine) | 4-phenyl (piperazine) | 348.8 | 1439904-43-4 |

*Calculated based on structural formula.

Functional Group Modifications

Key Compounds :

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4) Structure: Replaces the acetic acid group with an acetamide linked to a 4-fluorophenyl. Implications: The amide group reduces acidity (pKa ~10–12 for amides vs.

2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride (CAS 1258640-20-8)

Piperazine Scaffold and Protecting Groups

Key Compounds :

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid (CAS MFCD06659336)

- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperazine.

- Implications : The Boc group enhances solubility during synthesis but requires deprotection (e.g., with TFA, as in ) for biological activity, unlike the target compound’s unprotected piperazine.

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)

Physicochemical and Pharmacokinetic Properties

Table 2: Key Physicochemical Comparisons

| Compound Name | Molecular Weight | logP* | pKa (Carboxylic Acid) |

|---|---|---|---|

| Target Compound | ~365.8 | ~3.5 | ~2.5 |

| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | 347.81 | ~3.8 | ~10 (amide) |

| 2-(2-Chloro-3-fluorophenyl)acetic acid | 188.59 | ~2.2 | ~2.8 |

*Predicted using substituent contribution methods.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step regioselective halogenation and piperazine coupling, similar to methods described in .

- Biological Relevance: Dual chloro-fluoro substitution may enhance binding to monoamine receptors compared to single-halogen analogs, as seen in SAR studies of related piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.